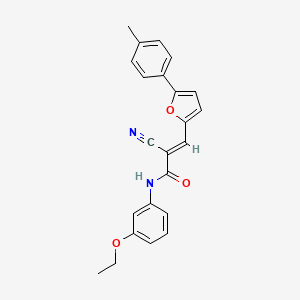
(E)-2-cyano-N-(3-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(3-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C23H20N2O3 and its molecular weight is 372.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-2-cyano-N-(3-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential clinical applications.
Chemical Structure and Properties
The compound belongs to the class of acrylamide derivatives, which are known for their diverse biological activities. The structure can be represented as follows:
This compound's structural features include:
- A cyano group that may enhance its reactivity.
- An ethoxyphenyl substituent that could influence its interaction with biological targets.
- A furan moiety that is often associated with various pharmacological effects.
Anticancer Activity
Recent studies have indicated that acrylamide derivatives exhibit significant anticancer properties. For instance, a related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, has shown selective activity against cancer cell lines by targeting the aryl hydrocarbon receptor (AhR) pathway. The observed growth inhibition (GI50 values) for various derivatives suggests that modifications in the structure can lead to enhanced potency against specific cancer types .
| Compound | Observed Growth Inhibition (GI50, µM) |
|---|---|
| A1 | 17 |
| A2 | 15 |
| C30 | 20 |
| C31 | 21 |
Neurological Effects
The compound has been studied for its effects on nicotinic acetylcholine receptors (nAChRs). Specifically, related compounds have been identified as positive allosteric modulators of α7 nAChRs, which are implicated in cognitive function and anxiety regulation. For example, 3-furan-2-yl-N-p-tolyl-acrylamide demonstrated anxiolytic-like activity in mouse models at doses as low as 0.5 mg/kg . This suggests that this compound may also exhibit similar properties.
Antimicrobial Activity
The antimicrobial properties of acrylamide derivatives have been documented, with some exhibiting moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds vary widely, indicating a structure-activity relationship that could be leveraged for developing new antimicrobial agents .
Case Studies
- Cancer Cell Line Studies : In vitro tests on various cancer cell lines showed that modifications to the acrylamide structure can lead to increased cytotoxicity. Compounds with specific substitutions demonstrated enhanced apoptosis induction in cancer cells .
- Anxiolytic Activity : Behavioral studies in mice indicated that certain derivatives of acrylamide could reverse anxiety-like behaviors induced by nicotine, highlighting their potential use in treating anxiety disorders .
Propiedades
IUPAC Name |
(E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-3-27-20-6-4-5-19(14-20)25-23(26)18(15-24)13-21-11-12-22(28-21)17-9-7-16(2)8-10-17/h4-14H,3H2,1-2H3,(H,25,26)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAJKFPBDHKWIC-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













